5-Chloropyrido[2,3-d]pyrimidine
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Overview
Description
5-Chloropyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a chlorine atom attached at the 5-position. Pyridopyrimidines are of significant interest due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrido[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Chloropyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with different nucleophiles, such as amines or thiols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Cyclization Agents: Ammonium acetate and other cyclization agents are used to form fused ring systems.
Major Products
The major products formed from these reactions include various substituted pyridopyrimidines and fused heterocyclic compounds .
Scientific Research Applications
5-Chloropyrido[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an inhibitor of various enzymes and receptors.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloropyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as tyrosine kinases and phosphodiesterases, leading to the modulation of various cellular processes . The compound’s structure allows it to bind to active sites of these enzymes, thereby blocking their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,4-d]pyrimidine: Another member of the pyridopyrimidine family with similar biological activities.
Pyrido[4,3-d]pyrimidine: Known for its potential as a therapeutic agent.
Pyrido[3,2-d]pyrimidine: Studied for its diverse biological activities.
Uniqueness
5-Chloropyrido[2,3-d]pyrimidine is unique due to the presence of the chlorine atom at the 5-position, which enhances its reactivity and allows for the formation of a wide range of derivatives. This structural feature also contributes to its potent biological activities and makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-chloropyrido[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-6-1-2-10-7-5(6)3-9-4-11-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDBMULQRTUWBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C=NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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